molecular formula C96H86N4O2S4 B12090545 Itic-M

Itic-M

Cat. No.: B12090545
M. Wt: 1456.0 g/mol
InChI Key: POPQTDZOTZRWQX-SLEPYUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Itic-M involves a Knoevenagel condensation reaction. The process starts with the preparation of the core structure, indacenodithienothiophene, which is then functionalized with various side chains and end-capping groups. Industrial production methods typically involve high-throughput techniques such as blade coating, which allows for the fabrication of solar cells with high power conversion efficiencies .

Chemical Reactions Analysis

Itic-M undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Itic-M has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Itic-M in organic solar cells involves its role as an electron acceptor. This compound forms an alloy-like composite with other materials, such as Y6, but leaves individual Y6 acceptors to conduct charge transfer with polymer donors like PM6. This improves the open-circuit voltage (Voc) but may decrease the short-circuit current (Jsc) due to poor charge transfer capacity of this compound . The energy transfer from the polymer donor to this compound exists in the active layers, which can suppress exciton dissociation .

Properties

Molecular Formula

C96H86N4O2S4

Molecular Weight

1456.0 g/mol

IUPAC Name

2-[(2Z)-2-[[20-[(Z)-[3-(dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C96H86N4O2S4/c1-7-11-15-19-23-61-29-37-67(38-30-61)95(68-39-31-62(32-40-68)24-20-16-12-8-2)81-53-78-82(54-77(81)91-87(95)93-83(105-91)51-71(103-93)49-79-85(65(55-97)56-98)75-47-59(5)27-45-73(75)89(79)101)96(69-41-33-63(34-42-69)25-21-17-13-9-3,70-43-35-64(36-44-70)26-22-18-14-10-4)88-92(78)106-84-52-72(104-94(84)88)50-80-86(66(57-99)58-100)76-48-60(6)28-46-74(76)90(80)102/h27-54H,7-26H2,1-6H3/b79-49-,80-50-

InChI Key

POPQTDZOTZRWQX-SLEPYUFOSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

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